2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid 2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1561780-39-9
VCID: VC12025692
InChI: InChI=1S/C8H9NO4/c1-13-8(12)6-2-3-9(4-6)5-7(10)11/h2-4H,5H2,1H3,(H,10,11)
SMILES: COC(=O)C1=CN(C=C1)CC(=O)O
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol

2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid

CAS No.: 1561780-39-9

Cat. No.: VC12025692

Molecular Formula: C8H9NO4

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid - 1561780-39-9

Specification

CAS No. 1561780-39-9
Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
IUPAC Name 2-(3-methoxycarbonylpyrrol-1-yl)acetic acid
Standard InChI InChI=1S/C8H9NO4/c1-13-8(12)6-2-3-9(4-6)5-7(10)11/h2-4H,5H2,1H3,(H,10,11)
Standard InChI Key IQEUBEKKKAMTOP-UHFFFAOYSA-N
SMILES COC(=O)C1=CN(C=C1)CC(=O)O
Canonical SMILES COC(=O)C1=CN(C=C1)CC(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The molecular formula of 2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid is C₈H₉NO₄, with a molar mass of 183.16 g/mol . Its SMILES notation (COC(=O)C1=CN(C=C1)CC(=O)O) delineates the methoxycarbonyl group (-COOCH₃) at position 3 of the pyrrole ring and the acetic acid substituent (-CH₂COOH) attached to the nitrogen atom . The InChIKey (IQEUBEKKKAMTOP-UHFFFAOYSA-N) confirms its unique stereochemical identity .

Table 1: Structural Descriptors of 2-[3-(Methoxycarbonyl)-1H-pyrrol-1-yl]acetic Acid

PropertyValue
Molecular FormulaC₈H₉NO₄
SMILESCOC(=O)C1=CN(C=C1)CC(=O)O
InChIInChI=1S/C8H9NO4/c1-13-8(12)6-2-3-9(4-6)5-7(10)11/h2-4H,5H2,1H3,(H,10,11)
InChIKeyIQEUBEKKKAMTOP-UHFFFAOYSA-N

Predicted Physicochemical Properties

Collision cross-section (CCS) predictions for various adducts provide insights into its gas-phase ion mobility . For instance, the [M+H]+ adduct (m/z 184.06044) exhibits a CCS of 138.1 Ų, while the [M+Na]+ adduct (m/z 206.04238) shows a higher CCS of 147.2 Ų . These values suggest moderate polarity and potential utility in mass spectrometry-based analyses.

Table 2: Predicted Collision Cross Sections (Ų) for Key Adducts

Adductm/zCCS (Ų)
[M+H]+184.06044138.1
[M+Na]+206.04238147.2
[M-H]-182.04588136.2

Synthetic Methodologies and Precursor Pathways

Historical Context in Pyrrole Functionalization

The synthesis of pyrrole-acetic acid derivatives often involves ethoxalylpyrrole intermediates. Carpio et al. demonstrated two routes for converting pyrroles into pyrrol-2-acetic acid esters :

  • Wolff-Kishner Reduction Pathway: Saponification of α-keto esters followed by Wolff-Kishner reduction yields acetic acid derivatives.

  • Borohydride-Mediated Reduction: Sodium borohydride reduces 2-ethoxalylpyrroles to α-hydroxy esters, which are further reduced to acetic acid esters using triphenylphosphine and triphenylphosphine diiodide .

Application to Target Compound

While direct synthesis of 2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid remains undocumented, analogous strategies could be employed. For example, alkylation of 2-ethoxalylpyrrole with bromoethanol derivatives, followed by hydrolysis and esterification, might yield the desired structure .

Physicochemical and Spectroscopic Profiles

Mass Spectrometric Fragmentation Patterns

The [M+H]+ ion at m/z 184.06044 likely undergoes neutral loss of CO₂ (44 Da) to form m/z 140.05, corresponding to the pyrrole-methanol derivative. Further fragmentation might involve ring-opening reactions, characteristic of substituted pyrroles .

Critical Research Gaps and Future Directions

Absence of Experimental Validation

No peer-reviewed studies directly investigate this compound’s synthesis, spectroscopy, or applications . Predicted properties remain unvalidated, necessitating empirical studies.

Recommended Investigations

  • Synthetic Optimization: Adapt Carpio’s methodologies to target this specific derivative .

  • Crystallographic Analysis: Resolve 3D structure to confirm substituent orientation.

  • Biological Screening: Evaluate inhibition of hCA isoforms and anticancer activity in vitro.

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